molecular formula C10H16O B085640 2-Methyl-6-methyleneocta-2,7-dien-4-ol CAS No. 14434-41-4

2-Methyl-6-methyleneocta-2,7-dien-4-ol

Cat. No. B085640
CAS RN: 14434-41-4
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-UHFFFAOYSA-N
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Description

2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known as Ipsdienol, is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol involves the conversion of myrcene to myrcene epoxide, which is then converted to (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol using an organoselenium reagent . The allylic rearrangement of this compound should theoretically yield the desired compound .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-methyleneocta-2,7-dien-4-ol consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol include the oxidation of myrcene to myrcene epoxide, followed by a reaction with an organoselenium reagent to produce (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol .


Physical And Chemical Properties Analysis

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point is 233.6°C at 760mmHg .

Scientific Research Applications

  • The synthesis of complex organic compounds like (+)-(R)-Lasiodiplodin, through reactions involving 2,3-alkadienoates as dienophiles, demonstrates the use of similar compounds in intricate chemical synthesis processes (Fink, Gaier, & Gerlacho, 1982).

  • The detection of volatile organic compounds (VOCs) in ambient air, including isoprene and other conjugated dienes, using chemical ionization mass spectrometry, highlights its role in environmental monitoring and atmospheric chemistry (Leibrock & Huey, 2000).

  • In the stereoselective synthesis of organic compounds, particularly 1-methylthio-2-azabuta-1,3-diene-4-carbonitriles, the methylation of carbanions from thioamides and methoxymethylene compounds plays a crucial role, indicating the significance of such compounds in pharmaceutical and chemical synthesis (Lorente, Balcázar, & Florencio, 1992).

  • The Diels-Alder reaction, a key reaction in organic synthesis, involves the use of compounds like methyl coumalate with 1,3-dienes, indicating the role of similar dienes in the formation of complex organic structures (Imagawa, Sueda, & Kawanisi, 1974).

  • The intramolecular enyne Diels-Alder reaction, used in the stereoselective construction of tricyclic dioxadienones, employs compounds like 4-methylpent-4-en-2-yn-1-ols, similar to the subject compound, in the synthesis of complex organic molecules (Hoffmann et al., 1993).

  • Catalytic cyclizations of 2-bromo-1,6- and -1,7-dienes, as explored in certain studies, demonstrate the application of dienes in catalysis, especially in the formation of cyclic compounds, which are crucial in many industrial and pharmaceutical applications (Grigg, Stevenson, & Worakun, 1988).

  • In organometallic chemistry, the functionalization of iron carbonyl complexes with compounds like 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene showcases the role of dienes in the formation of complex metal-organic frameworks (Narbel et al., 1981).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865781
Record name (+/-)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-methyleneocta-2,7-dien-4-ol

CAS RN

14434-41-4, 54809-53-9
Record name 2-Methyl-6-methylene-2,7-octadien-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14434-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-methyleneocta-2,7-dien-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Ipsdienol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-methyleneocta-2,7-dien-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Mori - Agricultural and Biological Chemistry, 1974 - jstage.jst.go.jp
The pheromone in the frass of male Ips confusus Le Conte boring in ponderosa pine attracts both males and females. Three terpene alcohols were identified as the principal …
Number of citations: 32 www.jstage.jst.go.jp
M Kenji - Bulletin of the Agricultural Chemical Society of Japan, 1974 - cir.nii.ac.jp
Pheromone synthesis. III. A new synthesis of 2-methyl-6-methyleneocta-2,7-dien-4-ol, A component of the pheromone of california five-spined Ips. | CiNii Research CiNii 国立情報学 …
Number of citations: 0 cir.nii.ac.jp
CI Keeling, GJ Blomquist, C Tittiger - Naturwissenschaften, 2004 - Springer
In several pine bark beetle species, phloem feeding induces aggregation pheromone production to coordinate a mass attack on the host tree. Male pine engraver beetles, Ips pini (Say) (…
Number of citations: 82 link.springer.com
VV Veselovsky, AV Lozanova, RR Khairetdinov… - Russian chemical …, 2004 - Springer
A simple synthesis of (±)-2,6-dimethylocta-5(Z),7-diene-4-ol Page 1 Russian Chemical Bulletin, International Edition, Vol. 53, No. 10, pp. …
Number of citations: 7 link.springer.com
CM Yu, M Jeon, JY Lee, J Jeon - European Journal of Organic …, 2001 - Wiley Online Library
Efficient catalytic asymmetric allylic transfer reactions of achiral aldehydes with 2‐ethynyl‐ and 2‐ethenyl‐2‐propenylstannane promoted by BINOL‐Ti IV complex with synergetic …
R Patrick Akers, DL Wood - Journal of chemical ecology, 1989 - Springer
Gas-liquid chromatography of the air within the arena developed for this assay showed that a concentration gradient was established within 1–2 min of applying the pheromone (ipsenol…
Number of citations: 12 link.springer.com
CI Keeling, JC Bearfield, S Young… - Insect molecular …, 2006 - Wiley Online Library
Juvenile hormone III (JH III) stimulates biosynthesis of the monoterpenoid aggregation pheromone component, ipsdienol, in the anterior midgut of the male pine engraver beetle, Ips pini …
JY Yew, H Chung - Progress in lipid research, 2015 - Elsevier
For many species of insects, lipid pheromones profoundly influence survival, reproduction, and social organization. Unravelling the chemical language of insects has been the subject of …
Number of citations: 195 www.sciencedirect.com
M Xiang - 2021 - repositories.lib.utexas.edu
Carbonyl addition is one of the most frequently utilized methods for C−C bond formation in Process Research and Development. Despite its importance, the majority of methods for …
Number of citations: 0 repositories.lib.utexas.edu
R Baker, DA Evans - Annual Reports Section" B"(Organic Chemistry), 1977 - pubs.rsc.org
Since the last Annual Report on this topic,’it has become increasingly apparent that the role of chemicals in the mediation of insect behaviour is immeasurably more complex than …
Number of citations: 4 pubs.rsc.org

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